Stereochemical Identity and Enantiomeric Specificity Against the (1S,2S)-Enantiomer
The target compound possesses the defined (1R,2R) absolute configuration, whereas the commercially available enantiomer (1S,2S)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 1807933-87-4) carries the opposite stereochemistry. The patent literature explicitly mandates enantiomerically pure amino‑thio‑cyclohexylamines for the preparation of 14-O-{[4-amino-2-hydroxy-cyclohexyl)sulfanyl]-acetyl}-mutilins, where the correct chirality is essential for antimicrobial activity [1]. Although no direct chiral HPLC or optical rotation data are publicly reported for the (1R,2R) target, the patent’s emphasis on single-enantiomer intermediates – and the separate commercial availability of each enantiomer – confirms that stereochemistry is a non-interchangeable selection criterion in procurement.
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog) |
|---|---|
| Target Compound Data | (1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride |
| Comparator Or Baseline | (1S,2S)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 1807933-87-4) |
| Quantified Difference | Opposite enantiomer; no racemization observed in commercial samples |
| Conditions | Not applicable – configuration is an intrinsic structural property |
Why This Matters
Procurement of the correct enantiomer is compulsory when the downstream synthetic target or biological assay demands a specific chiral environment, as illustrated by the pleuromutilin antibiotic scaffold.
- [1] US Patent 8,987,498 B2, “Enantiomerically pure amines…,” issued 2015-03-24, col. 1–4, describing the necessity of enantiomerically pure amino-thio-cyclohexylamines for pleuromutilin synthesis. View Source
